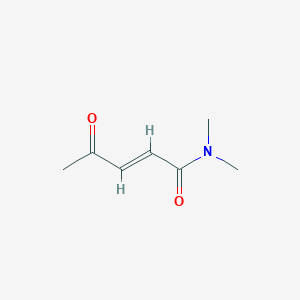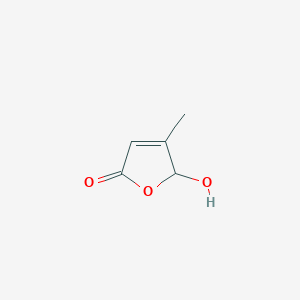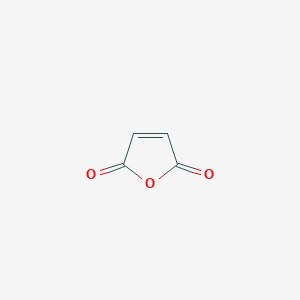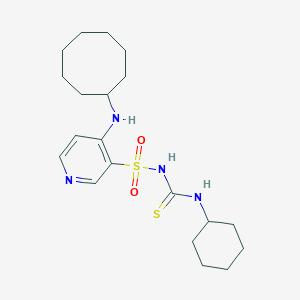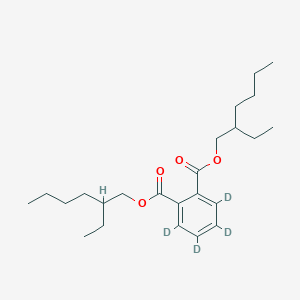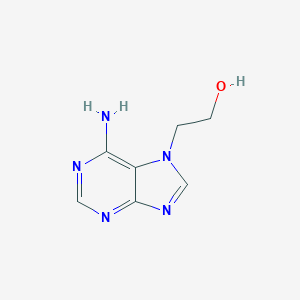
7-(2-Hydroxyethyl)adenine
Vue d'ensemble
Description
7-(2-Hydroxyethyl)adenine, also known as N6-(2-Hydroxyethyl)adenine, is a compound with the molecular formula C7H9N5O . It is used in the biomedical industry as a potent precursor in the synthesis of antiviral and antitumor drugs .
Synthesis Analysis
The synthesis of 7-(2-Hydroxyethyl)adenine involves complex chemical reactions. A study reports on the synthesis, molecular and crystal structures, thermal stability, spectral properties, and DFT calculations related to [Cu(tda)(9heade)(H2O)]·2H2O (1) [9heade: N9-(2-hydroxyethyl)adenine] .Molecular Structure Analysis
The molecular structure of 7-(2-Hydroxyethyl)adenine is characterized by its molecular formula C7H9N5O. It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(2-Hydroxyethyl)adenine include a density of 1.6±0.1 g/cm3, boiling point of 592.6±35.0 °C at 760 mmHg, and a flash point of 312.2±25.9 °C . It has 6 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
- Proton transfer occurs from H2tda to the basic groups of the coformers (9heade or 2,6-diaminopurine). The molecular formulas of the crystals are [(H9heade+) (Htda−)] and [(H2dap+)2 (tda2−)]·2H2O .
- 7-(2-Hydroxyethyl)adenine (HEA) has received attention due to its bioactivity. It is associated with antitumor, antioxidant, antidiabetic, radioprotective, antiviral, and immunomodulatory properties .
- In situ self-assembly of zinc/adenine coordinated complexes has been explored. These complexes involve mixing ZnCl2, adenine, and HEPES buffer. The resulting Zn/adenine complexes have potential applications in catalysis .
Supramolecular Chemistry and Crystal Formation
Bioactive Ingredients
Catalysis and Coordination Complexes
Safety and Hazards
Propriétés
IUPAC Name |
2-(6-aminopurin-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKQMGJBJAMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452081 | |
| Record name | 7-(2-Hydroxyethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxyethyl)adenine | |
CAS RN |
126595-74-2 | |
| Record name | 7-(2-Hydroxyethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



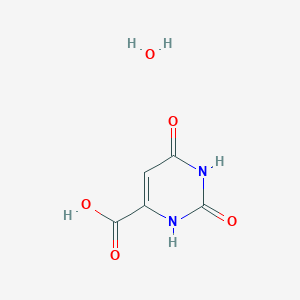

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
